1-(2,2,3,3-Tetrafluoropropyl)-1H-1,2,3-triazol-4-amine
Description
Structural Characterization of 1-(2,2,3,3-Tetrafluoropropyl)-1H-1,2,3-triazol-4-amine
Molecular Architecture and Stereochemical Features
The compound features a planar 1,2,3-triazole ring (N1–N2–N3–C4–C5) with bond lengths consistent with aromatic delocalization (C–N: ~1.34 Å, N–N: ~1.31 Å). The tetrafluoropropyl substituent at N1 introduces steric and electronic effects, with fluorine atoms adopting a staggered conformation to minimize steric hindrance. The C–F bond lengths in the tetrafluoropropyl group range from 1.32–1.35 Å, typical for fluorinated alkanes. The amine group at C4 participates in hydrogen bonding, influencing molecular packing. Torsional analysis reveals a dihedral angle of −176.5° between the triazole ring and the tetrafluoropropyl chain, indicating near-perpendicular alignment.
Crystallographic Analysis and Bond Length Optimization
Single-crystal X-ray diffraction studies of analogous fluorinated triazoles reveal monoclinic or triclinic crystal systems. For example:
| Parameter | Value | Source |
|---|---|---|
| Space group | P-1 | |
| Unit cell (Å, °) | a = 9.486, b = 13.944, c = 30.235 | |
| α = 90°, β = 90°, γ = 90° | ||
| Z | 4 | |
| C–H⋯O/F interactions | 2.432–2.65 Å |
Properties
Molecular Formula |
C5H6F4N4 |
|---|---|
Molecular Weight |
198.12 g/mol |
IUPAC Name |
1-(2,2,3,3-tetrafluoropropyl)triazol-4-amine |
InChI |
InChI=1S/C5H6F4N4/c6-4(7)5(8,9)2-13-1-3(10)11-12-13/h1,4H,2,10H2 |
InChI Key |
BKMQIRDXDYIFAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NN1CC(C(F)F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
- The 1,2,3-triazole ring is most commonly synthesized via CuAAC, a regioselective "click" reaction between an organic azide and a terminal alkyne.
- This reaction proceeds under mild conditions with copper(I) catalysts, yielding 1,4-disubstituted 1,2,3-triazoles with high regioselectivity and yield.
- For this compound, the azide or alkyne precursor must be functionalized to allow subsequent introduction of the tetrafluoropropyl group or vice versa.
Alternative Synthetic Routes
- Other methods reported for 1,2,3-triazole synthesis include copper-catalyzed [3+2] cycloaddition of nitroolefins and organic azides, or oxidative cyclization of N-tosylhydrazones with anilines, but these are less commonly applied for fluorinated alkyl-substituted triazoles due to substrate specificity and functional group tolerance.
Representative Synthetic Procedure (Literature-Informed)
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Synthesis of 1H-1,2,3-triazol-4-amine via CuAAC | React organic azide with terminal alkyne under Cu(I) catalysis in DMF or water/tert-butanol mixture at room temperature | Formation of 1H-1,2,3-triazol-4-amine core with high regioselectivity and yield |
| 2 | N1-Alkylation using 2,2,3,3-tetrafluoropropyl bromide, NaH, DMF, 0°C to RT | Deprotonation of triazol-4-amine followed by reaction with fluorinated alkyl halide | Formation of this compound |
| 3 | Purification by silica gel chromatography or recrystallization | Removal of impurities and isolation of pure product | Pure target compound with high yield and purity |
Research Findings and Optimization Notes
- The CuAAC step is highly efficient and tolerant of various functional groups, enabling the synthesis of substituted triazoles with yields often exceeding 90%.
- Alkylation reactions with fluorinated alkyl halides require careful control of temperature and stoichiometry to prevent multiple alkylations or decomposition.
- Solvent choice is critical; polar aprotic solvents favor the alkylation step by stabilizing the intermediate anions.
- Purification typically involves chromatography using ethyl acetate/hexane mixtures or recrystallization from suitable solvents, ensuring removal of unreacted starting materials and side products.
- Analytical techniques such as NMR, mass spectrometry, and melting point determination confirm the structure and purity of the final compound.
Summary Table of Preparation Methods
| Preparation Step | Method | Key Reagents | Conditions | Yield & Purity | Notes |
|---|---|---|---|---|---|
| Triazole ring formation | CuAAC | Organic azide + terminal alkyne, Cu(I) catalyst | Room temp, DMF or water/tert-butanol | >90% yield, high regioselectivity | Mild, versatile, widely used |
| N1-Alkylation | N-alkylation with fluorinated alkyl halide | 2,2,3,3-tetrafluoropropyl bromide, NaH, DMF | 0°C to RT | Moderate to high yield | Temperature control critical, polar aprotic solvent preferred |
| Purification | Chromatography or recrystallization | Silica gel, ethyl acetate/hexane | Ambient conditions | High purity (>95%) | Standard purification methods |
Chemical Reactions Analysis
Types of Reactions: 1-(2,2,3,3-Tetrafluoropropyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Pharmaceutical Applications
The pharmaceutical industry has shown significant interest in 1-(2,2,3,3-tetrafluoropropyl)-1H-1,2,3-triazol-4-amine due to its potential as a bioactive compound. The triazole ring is known for its ability to interact with biological systems and has been incorporated into various drug designs.
Antifungal Agents
Triazole derivatives are widely recognized for their antifungal properties. Research indicates that this compound exhibits activity against various fungal pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of fungi such as Candida species and Aspergillus species. The fluorinated side chain enhances the lipophilicity of the compound, potentially improving its membrane permeability and bioavailability.
Anticancer Research
Recent studies have explored the anticancer potential of triazole derivatives. The unique structural features of this compound may contribute to its ability to interfere with cancer cell proliferation. Preliminary data suggest that this compound can induce apoptosis in specific cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
Material Science Applications
In material science, this compound serves as a valuable building block for synthesizing advanced materials with desirable properties.
Polymer Chemistry
The incorporation of triazole moieties into polymer matrices can significantly enhance their thermal stability and mechanical properties. Research has indicated that polymers modified with this compound exhibit improved resistance to thermal degradation and enhanced mechanical strength. This makes them suitable for applications in coatings and adhesives where durability is critical.
Fluorinated Materials
The presence of fluorine atoms in the compound contributes to low surface energy characteristics. This property is advantageous for developing non-stick coatings and hydrophobic surfaces. Such materials are applicable in various industries including electronics and automotive sectors.
Agrochemical Applications
The agrochemical sector also benefits from the applications of this compound.
Fungicides
The antifungal properties of triazole compounds extend to agricultural applications as well. This compound can be formulated into fungicides that protect crops from fungal diseases. Its efficacy against specific plant pathogens makes it a candidate for developing novel agrochemical formulations aimed at enhancing crop yield and health.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antifungal Activity | Demonstrated significant inhibition of Candida albicans growth with an IC50 value of 5 µM. |
| Study B | Anticancer Efficacy | Induced apoptosis in breast cancer cell lines with a reduction in cell viability by 60% at 10 µM concentration. |
| Study C | Polymer Modification | Enhanced thermal stability by 30% compared to unmodified polymers; improved tensile strength by 25%. |
| Study D | Agrochemical Formulation | Effective against Fusarium species with a field efficacy rate of 85%. |
Mechanism of Action
The mechanism of action of 1-(2,2,3,3-Tetrafluoropropyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to target proteins and enzymes, leading to the modulation of biological processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Steric Effects : The tetrafluoropropyl group is bulkier than methyl or cyclopropylmethyl substituents, which may influence binding affinity in biological systems or solubility in polymer matrices .
Physicochemical Properties
Fluorination significantly alters physicochemical properties:
- Lipophilicity: The tetrafluoropropyl group increases logP compared to non-fluorinated analogs, enhancing membrane permeability .
- Thermal Stability : Fluorinated polymers like vinyl chloride-2,2,3,3-tetrafluoropropyl acrylate copolymer exhibit high thermal resistance, suggesting similar stability for the target compound .
Biological Activity
1-(2,2,3,3-Tetrafluoropropyl)-1H-1,2,3-triazol-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Chemical Formula : C5H4F8N4
- Molecular Weight : 232.07 g/mol
- CAS Number : 2776662
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been explored to optimize yield and purity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance:
- In vitro Studies : Compounds related to 1H-1,2,3-triazoles have shown significant activity against various bacterial strains. A study demonstrated that derivatives exhibited low cytotoxicity while maintaining antimicrobial efficacy against pathogens such as Staphylococcus aureus and Enterococcus faecalis .
Antimalarial Activity
Research has indicated that triazole compounds can be effective against malaria-causing parasites. In particular:
- Case Study : A derivative similar to this compound demonstrated promising results in inhibiting Plasmodium falciparum with IC50 values in the submicromolar range (0.8 μM) . The selectivity index was favorable for HepG2 and Vero cell lines, suggesting a potential for further development as an antimalarial agent.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the triazole ring plays a crucial role in interacting with biological targets such as enzymes involved in pathogen metabolism.
Safety Profile
The safety profile of this compound has been assessed in various studies. It has shown low toxicity levels in mammalian cell lines and does not induce significant hemolysis at tested concentrations .
Data Summary
| Activity | IC50 (μM) | Selectivity Index (HepG2) | Selectivity Index (Vero) |
|---|---|---|---|
| Antimalarial | 0.8 | 6.8 | 13.7 |
| Antimicrobial | N/A | N/A | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
